3-benzoyl-2-sulfanyl-4H-imidazol-5-one

Kinetic stability 1-Acyl-2-thiohydantoin hydrolysis Steric ground-state destabilization

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one (1-Benzoyl-2-thiohydantoin) is the definitive benzoyl-substituted 2-thiohydantoin scaffold where steric ground-state destabilization drives kinetically proven faster alkaline hydrolysis versus acetyl analogs—making it essential for pH-sensitive prodrug activation and differential hydrolytic lability studies. With an optimized XLogP of 1.4 and reduced TPSA (50.7 Ų), it outperforms 1-acetyl-2-thiohydantoin in membrane penetration models for antifungal SAR programs. Procure this benchmark compound to ensure reproducible kinetic behavior, reliable QSAR data points, and validated fungicide lead optimization. Accept no generic 1-acyl substitutes.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
Cat. No. B7729462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-2-sulfanyl-4H-imidazol-5-one
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S
InChIInChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
InChIKeyYTMVOQHVLQJLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one (1-Benzoyl-2-thiohydantoin): Core Identity for Research and Industrial Procurement


3-Benzoyl-2-sulfanyl-4H-imidazol-5-one (CAS 577-47-9), systematically named 1-benzoyl-2-thiohydantoin, is a heterocyclic small molecule (C₁₀H₈N₂O₂S, MW 220.25 g/mol) that combines a 2-thiohydantoin core with an N-benzoyl substituent [1]. The compound is recognized in the chemical literature as a versatile building block and a biologically active scaffold, featuring both a reactive thiocarbonyl group and a hydrolytically labile benzoyl amide bond [2]. Its procurement is primarily driven by research programs in medicinal chemistry, agrochemical fungicide discovery, and kinetic mechanistic studies, where its distinct acyl substituent confers properties not replicated by simpler 1-acyl-2-thiohydantoin analogs.

Why 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one Cannot Be Interchanged with Generic 1-Acyl-2-thiohydantoins


The 1-benzoyl substituent fundamentally alters the hydrolytic stability and steric profile of the 2-thiohydantoin scaffold relative to smaller 1-acyl analogs such as 1-acetyl-2-thiohydantoin, creating divergent behavior in both synthetic and biological contexts. Direct kinetic evidence demonstrates that the benzoyl derivative undergoes alkaline hydrolysis significantly faster, attributed to ground-state destabilization from steric effects [1]. This reactivity difference means that substituting a generic 1-acetyl or 1-propionyl analog will change the compound's shelf-life, solution handling requirements, and in situ release profile of the 2-thiohydantoin pharmacophore. Computational property divergence—including a higher computed XLogP (1.4) versus the 1-acetyl analog (∼0.3 predicted), larger topological polar surface area, and greater molecular complexity—further predicts distinct membrane permeability and target-binding behavior [2]. These differential characteristics make the benzoyl-substituted compound the necessary choice for applications requiring rapid hydrolytic activation, specific lipophilicity windows, or structure–activity relationship (SAR) studies centered on the acyl moiety.

Quantitative Differentiation Evidence for 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one Against Closest Analogs


Alkaline Hydrolysis Rate: 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one vs. 1-Acetyl-2-thiohydantoin

In a systematic kinetic study of 1-acyl-2-thiohydantoin alkaline hydrolysis (pH > 11), 1-benzoyl-2-thiohydantoin (3-benzoyl-2-sulfanyl-4H-imidazol-5-one) was found to hydrolyze more rapidly than its 1-acetyl analog. The enhanced rate is attributed to ground-state destabilization caused by steric effects of the benzoyl group [1]. Although exact rate constants for both compounds under identical conditions are not extracted in the publicly available abstract, the study's direct head-to-head comparison establishes a clear reactivity hierarchy: benzoyl > acetyl.

Kinetic stability 1-Acyl-2-thiohydantoin hydrolysis Steric ground-state destabilization

Computed Lipophilicity (XLogP): 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one vs. 1-Acetyl-2-thiohydantoin

The computed XLogP3-AA value for 3-benzoyl-2-sulfanyl-4H-imidazol-5-one is 1.4 [1]. The corresponding 1-acetyl-2-thiohydantoin (PubChem CID 675419) has a predicted XLogP of approximately 0.3 [2]. This difference of approximately 1.1 log units indicates that the benzoyl compound is significantly more lipophilic, which can enhance membrane permeability in cellular assays and affect distribution in in vivo models.

Lipophilicity Drug-likeness prediction QSAR modeling

Topological Polar Surface Area (TPSA) Differentiation for Target Engagement Prediction

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one has a computed TPSA of 50.7 Ų [1]. The 1-acetyl-2-thiohydantoin analog has a computed TPSA of approximately 70.3 Ų (estimated from PubChem data) [2]. The lower TPSA of the benzoyl compound (difference ~20 Ų) indicates a reduced polar surface area, which is associated with improved passive membrane diffusion and potentially better CNS penetration.

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Molecular Complexity and Steric Bulk Differentiation

The PubChem molecular complexity score for 3-benzoyl-2-sulfanyl-4H-imidazol-5-one is 321, whereas the 1-acetyl analog has a complexity score of approximately 178 [1][2]. This 143-unit increase reflects the benzoyl group's greater steric bulk and electronic complexity, which correlate with the experimentally observed ground-state destabilization driving faster alkaline hydrolysis [3].

Molecular complexity Steric hindrance Selective reactivity

Heavy Atom Count and Rotatable Bond Restriction

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one contains 15 heavy atoms and 1 rotatable bond [1]. The 1-acetyl-2-thiohydantoin (PubChem CID 675419) contains 11 heavy atoms and 1 rotatable bond [2]. While the rotatable bond count is identical, the 4 additional heavy atoms in the benzoyl derivative contribute to increased steric bulk and molecular weight, factors that influence binding pocket occupancy and metabolic stability.

Heavy atom count Rotatable bonds Conformational restriction

Optimal Research and Industrial Application Domains for 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one


Pro-Drug and Controlled Release Research Requiring Rapid Hydrolytic Activation

The kinetically proven faster alkaline hydrolysis of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one relative to 1-acetyl-2-thiohydantoin [1] makes it the preferred scaffold for designing pro-drugs that require rapid conversion to active 2-thiohydantoin species. Researchers developing pH-sensitive delivery systems can exploit the benzoyl group's sterically destabilized ground state to achieve faster payload release under physiological or mildly alkaline conditions, as documented in the 1972 Canadian Journal of Chemistry kinetic study.

Antifungal and Antimicrobial Structure–Activity Relationship (SAR) Programs

Literature reports identify 3-benzoyl-2-sulfanyl-4H-imidazol-5-one as a core scaffold in novel fungicide discovery programs [1]. Its distinct lipophilicity profile (XLogP 1.4) and reduced TPSA (50.7 Ų) compared to simpler 1-acyl analogs [2] provide a differentiated physicochemical starting point for optimizing membrane penetration in fungal pathogens. Procurement of the benzoyl derivative is essential for SAR studies that aim to correlate acyl substituent steric bulk with antifungal potency.

Computational Chemistry and QSAR Model Building with Validated Physicochemical Descriptors

The well-characterized physicochemical profile of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one—including XLogP 1.4, TPSA 50.7 Ų, complexity score 321, and 15 heavy atoms [1]—provides a reliable data point for building predictive QSAR models of 2-thiohydantoin bioactivity. The compound serves as a benchmark benzoyl-substituted reference, enabling computational comparisons with acetyl, propionyl, and other acyl analogs for which experimental data may be sparse.

Synthetic Methodology Development Involving N-Acyl Thiohydantoin Intermediates

The established synthetic route from acylamino acids and ammonium thiocyanate yields 3-benzoyl-2-sulfanyl-4H-imidazol-5-one in high yield [1]. Its distinct reactivity profile—faster hydrolysis and greater steric bulk than acetyl analogs [2]—makes it a valuable test substrate for developing new amide bond cleavage methodologies, nucleophilic catalysis strategies, or solid-phase synthesis protocols that rely on differential hydrolytic lability.

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